molecular formula C15H9Br3N4O7 B11556820 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11556820
M. Wt: 597.0 g/mol
InChI Key: PSCCEBGRZXTDAR-PTXOJBNSSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine group (NH-NH2)

Properties

Molecular Formula

C15H9Br3N4O7

Molecular Weight

597.0 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H9Br3N4O7/c16-8-2-10(17)15(11(18)3-8)29-6-13(23)20-19-5-7-1-9(21(25)26)4-12(14(7)24)22(27)28/h1-5,24H,6H2,(H,20,23)/b19-5+

InChI Key

PSCCEBGRZXTDAR-PTXOJBNSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route can be described as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-hydroxy-3,5-dinitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial-scale synthesis would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.

    Substitution: The bromine atoms in the tribromophenoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: It is studied for its potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. Additionally, the presence of nitro and bromine groups enhances its reactivity, enabling it to interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both nitro and bromine groups, which confer distinct chemical and biological properties

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